molecular formula C9H13NS B1455512 (3-(Ethylthio)phenyl)methanamine CAS No. 885268-81-5

(3-(Ethylthio)phenyl)methanamine

Cat. No.: B1455512
CAS No.: 885268-81-5
M. Wt: 167.27 g/mol
InChI Key: BHSXLOMVDSFFHO-UHFFFAOYSA-N
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Description

(3-(Ethylthio)phenyl)methanamine is an organic compound with the molecular formula C9H13NS It is a member of the phenylalkylamine class, characterized by the presence of an ethylthio group attached to a phenyl ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Ethylthio)phenyl)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with the selection of a suitable starting material, such as 3-bromothiophenol.

    Ethylation: The thiophenol undergoes ethylation using ethyl bromide in the presence of a base like potassium carbonate to form 3-(ethylthio)phenol.

    Amination: The ethylthio group is then introduced through a nucleophilic substitution reaction with methanamine under controlled conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing bulk reactors to handle large quantities of reactants.

    Catalysts: Employing catalysts to enhance reaction rates and yields.

    Purification: Implementing purification techniques such as distillation and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: (3-(Ethylthio)phenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into corresponding amines or thiols using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the amine group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

(3-(Ethylthio)phenyl)methanamine has diverse applications in scientific research:

    Chemistry: It serves as a versatile building block for synthesizing pharmaceuticals, agrochemicals, and materials for organic electronics.

    Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

    Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (3-(Ethylthio)phenyl)methanamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.

    Pathways Involved: It may modulate biochemical pathways related to neurotransmission, metabolism, and cellular signaling.

Comparison with Similar Compounds

    (3-(Methylthio)phenyl)methanamine: Similar structure but with a methylthio group instead of an ethylthio group.

    (3-(Propylthio)phenyl)methanamine: Contains a propylthio group, offering different reactivity and properties.

Uniqueness:

    Reactivity: The ethylthio group in (3-(Ethylthio)phenyl)methanamine provides unique reactivity compared to its methyl and propyl analogs.

    Applications: Its specific structure makes it suitable for certain applications in pharmaceuticals and materials science that other similar compounds may not be as effective for.

Properties

IUPAC Name

(3-ethylsulfanylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS/c1-2-11-9-5-3-4-8(6-9)7-10/h3-6H,2,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHSXLOMVDSFFHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50716962
Record name 1-[3-(Ethylsulfanyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885268-81-5
Record name 1-[3-(Ethylsulfanyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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